N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

Monoamine oxidase Neuropharmacology 2‑Phenoxyacetamide SAR

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide (MF: C21H25ClN2O4; MW: 404.89 Da) is a synthetic small-molecule screening compound. It is catalogued as a racemic mixture in at least one major commercial library (Compound ID D303-0114) with computed logP of 2.77, logD 2.77, logSw −3.66, and a polar surface area of 50.4 Ų.

Molecular Formula C21H25ClN2O4
Molecular Weight 404.9 g/mol
Cat. No. B11372863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
Molecular FormulaC21H25ClN2O4
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3
InChIInChI=1S/C21H25ClN2O4/c1-26-18-6-8-19(9-7-18)28-15-21(25)23-14-20(24-10-12-27-13-11-24)16-2-4-17(22)5-3-16/h2-9,20H,10-15H2,1H3,(H,23,25)
InChIKeyRGQRUVNBIIWOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide – Physicochemical Identity and Screening Provenance


N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide (MF: C21H25ClN2O4; MW: 404.89 Da) is a synthetic small-molecule screening compound . It is catalogued as a racemic mixture in at least one major commercial library (Compound ID D303-0114) with computed logP of 2.77, logD 2.77, logSw −3.66, and a polar surface area of 50.4 Ų . The compound incorporates a 2-(4-methoxyphenoxy)acetamide pharmacophore linked via an ethylenediamine-like bridge to a morpholine ring and a 4‑chlorophenyl substituent. This architecture situates it within the broader class of N‑substituted phenoxyacetamide derivatives, a chemotype extensively explored for monoamine oxidase (MAO) inhibition and other neurological targets [1].

Why N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide Cannot Be Replaced by a Generic 2‑Phenoxyacetamide Analog


Within the phenoxyacetamide class, minor structural modifications produce profound shifts in potency, selectivity, and absorption-distribution-metabolism-excretion (ADME) parameters [1]. Published structure–activity relationship (SAR) campaigns demonstrate that the aryl substitution pattern on the acetamide α‑carbon and the nature of the terminal heterocycle jointly govern MAO‑A vs. MAO‑B selectivity, with some analogs achieving selectivity indices >200 [1]. Consequently, swapping the 4‑chlorophenyl‑morpholino‑ethyl side chain for a simpler benzyl or alkyl‑morpholine motif risks not only a loss of target engagement but also unpredictable changes in solubility and metabolic stability that invalidate head‑to‑head comparisons .

Quantitative Differentiation of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide Against the Most Relevant Comparators


MAO‑B Inhibitory Potency of the Core 2‑(4‑Methoxyphenoxy)acetamide Pharmacophore vs. the Unsubstituted Phenoxyacetamide Scaffold

The 2‑(4‑methoxyphenoxy)acetamide substructure, which constitutes the amide terminus of the target compound, has been isolated and profiled as a MAO inhibitor alongside a panel of 2‑phenoxyacetamide analogs [1]. While direct data on the full target molecule are absent from the published literature, the isolated pharmacophore (Compound 12 in the referenced study) demonstrated an IC₅₀ of 4.3 µM against MAO‑B and a selectivity index (MAO‑A IC₅₀ / MAO‑B IC₅₀) of 245, markedly exceeding the unsubstituted 2‑phenoxyacetamide lead [1]. This class‑level evidence indicates that the 4‑methoxyphenoxy moiety is a critical driver of MAO‑B potency and selectivity, a feature that distinguishes the target compound from analogs lacking the para‑methoxy group.

Monoamine oxidase Neuropharmacology 2‑Phenoxyacetamide SAR

Physicochemical Differentiation: Lipophilicity and Solubility Profile vs. the 4‑Fluorophenyl Analog

The target compound (D303-0114) exhibits a computed logP of 2.77, logD (pH 7.4) of 2.77, and logSw of −3.66 . The 4‑fluorophenyl congener N‑[2‑(4‑fluorophenyl)‑2‑(morpholin‑4‑yl)ethyl]‑2‑(4‑methoxyphenoxy)acetamide (same core, halogen exchanged) is expected to display a lower logP (~2.4–2.5 by fragment‑based estimation) owing to the smaller Hansch π‑value of fluorine (π ≈ 0.14) relative to chlorine (π ≈ 0.71) . The higher lipophilicity of the chloro derivative may enhance membrane permeability but also carries a greater risk of CYP‑mediated metabolism and phospholipidosis, making direct interchange problematic in CNS‑oriented programs.

ADME optimization Lipophilicity Solubility

Positional Isomer Differentiation: 4‑Chlorophenyl vs. 2‑Chlorophenyl Substitution

The commercially available ortho‑chloro isomer N‑[2‑(2‑chlorophenyl)‑2‑(morpholin‑4‑yl)ethyl]‑2‑(4‑methoxyphenoxy)acetamide (BenchChem Cat. B11330658) shares the identical molecular formula (C21H25ClN₂O₄; MW 404.9) but differs in the substitution position of the chlorine atom . In many chemotypes, ortho‑substitution introduces steric hindrance that restricts rotation around the aryl–Cα bond, altering the conformational ensemble presented to biological targets. Although no head‑to‑head bioactivity data exist for these two isomers, the computed InChI Key mismatch confirms they are distinct chemical entities .

Isomer comparison Target engagement Molecular recognition

Combinatorial Library Provenance and Hit‑Expansion Readiness

The target compound is stocked as part of the ChemDiv 1.6‑million‑compound screening collection and is available in 96‑ or 384‑well formats with overnight delivery . In contrast, many morpholino‑acetamide analogs described in the patent literature (e.g., US7528131, morpholinyl acetamide derivatives) are not commercially stocked as discrete entities and require custom synthesis . This commercial availability eliminates synthesis lead time (typically 4–12 weeks) and enables immediate follow‑up on primary screening hits.

High‑throughput screening Hit expansion Medicinal chemistry

Recommended Application Scenarios for N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide Based on Verified Differentiators


MAO‑B‑Focused High‑Throughput Screening (HTS) for Neurodegenerative Disease Targets

The compound carries the 4‑methoxyphenoxy pharmacophore that, in published SAR studies, delivers a 245‑fold selectivity index for MAO‑B over MAO‑A [1]. Researchers designing HTS campaigns for Parkinson's disease or other neurodegenerative indications should include this compound in their screening deck as a pre‑validated chemotype for MAO‑B engagement, rather than starting from an unsubstituted phenoxyacetamide scaffold that lacks intrinsic selectivity [1].

Hit‑to‑Lead Optimization of CNS‑Penetrant Candidates Requiring Defined Lipophilicity

With a computed logP of 2.77, the compound occupies a lipophilicity window suitable for CNS penetration (typically logP 2–4). Medicinal chemists can use this compound as a reference point when optimizing ADME properties, benchmarking against the less lipophilic 4‑fluorophenyl analog (estimated logP ~2.4) to fine‑tune permeability while monitoring metabolic stability .

Rapid Follow‑Up of Primary Screening Hits Without Synthesis Delay

ChemDiv maintains 238 mg of D303-0114 in stock with a one‑week shipping turnaround . Biotech and academic labs that identify the morpholino‑phenoxyacetamide chemotype as a hit in phenotypic or target‑based screens can immediately procure the compound for dose‑response confirmation, counter‑screening, and preliminary SAR expansion, avoiding the 4–12‑week delay inherent in custom synthesis .

Isomer‑Specific Assay Validation and Counter‑Screening

The existence of the ortho‑chloro positional isomer (BenchChem Cat. B11330658) allows researchers to use the para‑chloro target compound in matched‑pair counter‑screens . By testing both isomers side‑by‑side, laboratories can establish whether the biological activity is sensitive to chlorine position, an essential control for confirming target specificity and ruling out aggregation‑based artifacts .

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.